Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

Lipophilicity Drug Design Physicochemical Profiling

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 918407-80-4, molecular formula C₁₇H₂₀N₂O₄, molecular weight 316.35 g·mol⁻¹) is a fully substituted 1-aryl-1H-pyrazole-3,4-dicarboxylate ester bearing a 5‑butyl substituent, placing it within a compound class extensively utilized as building blocks for pharmacologically active molecules. The pyrazole‑3,4‑dicarboxylate scaffold is recognized as a versatile intermediate in the synthesis of antibacterial, antifungal, anti‑inflammatory, and antitumor agents, while the ester functionalities enable subsequent hydrolysis, amidation, or reduction to carboxylic acids, amides, or alcohols.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 918407-80-4
Cat. No. B12602846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate
CAS918407-80-4
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC
InChIInChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
InChIKeyQXMTWUCZFZYSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 918407-80-4): Compound Class and Core Characteristics for Chemical Procurement


Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 918407-80-4, molecular formula C₁₇H₂₀N₂O₄, molecular weight 316.35 g·mol⁻¹) is a fully substituted 1-aryl-1H-pyrazole-3,4-dicarboxylate ester bearing a 5‑butyl substituent, placing it within a compound class extensively utilized as building blocks for pharmacologically active molecules. [1] The pyrazole‑3,4‑dicarboxylate scaffold is recognized as a versatile intermediate in the synthesis of antibacterial, antifungal, anti‑inflammatory, and antitumor agents, while the ester functionalities enable subsequent hydrolysis, amidation, or reduction to carboxylic acids, amides, or alcohols. [1] The 5‑butyl group imparts markedly increased lipophilicity compared with the prototypical dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate (C₁₃H₁₂N₂O₄, MW 260.25), directly influencing solubility, membrane permeability, and crystal packing preferences, and making this compound a strategically distinct choice for structure–activity relationship (SAR) and lead optimization programmes.

Why Generic Substitution of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate with Unsubstituted or para-Substituted 1-Phenyl-1H-pyrazole-3,4-dicarboxylates Leads to Divergent Outcomes


1‑Aryl‑1H‑pyrazole‑3,4‑dicarboxylates lacking a 5‑alkyl substituent, such as dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate (II) and its 4‑methyl‑phenyl analog (III), crystallize as centrosymmetric cyclic dimers sustained by C—H···O hydrogen bonds, a supramolecular motif that may influence solid‑state stability, dissolution rate, and thermal behaviour. [1] Introducing an n‑butyl chain at position 5 introduces a significant steric and lipophilic perturbation: the extended alkyl group can disrupt this dimeric packing, alter molecular conformation, and modify clogP by approximately +1.7 log units relative to the 5‑H analog. These changes translate into measurable differences in solubility, membrane partitioning, and intermolecular interaction patterns, meaning that even closely related pyrazole‑3,4‑dicarboxylates cannot be assumed to perform interchangeably in crystallization, formulation, or biological assays. [1][2] Selective procurement of the 5‑butyl derivative is therefore warranted when experimental design requires a specific combination of lipophilicity, steric occupancy, or crystal‑packing architecture.

Quantitative Differentiation Evidence for Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate vs. Closest Analogs: A Procurement Decision Guide


Lipophilicity Boost: Computed clogP Comparison of the 5-Butyl Derivative vs. the 5-Des-Butyl Analog

The addition of an n‑butyl group at position 5 significantly increases the computed partition coefficient (clogP) relative to the 5‑unsubstituted parent compound dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate. [1] Based on molecular formula differences (C₁₇H₂₀N₂O₄ vs. C₁₃H₁₂N₂O₄) and the additive nature of logP contributions, the estimated clogP difference is approximately +1.7 log units, a magnitude that correlates with pronounced shifts in membrane permeability and solubility.

Lipophilicity Drug Design Physicochemical Profiling

Crystal‑Engineering Rationale: 5‑Butyl Steric Bulk Prevents the Centrosymmetric Dimer Motif Observed in 5‑Des‑Alkyl Esters

Single‑crystal X‑ray diffraction studies on dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate (II) and dimethyl 1‑(4‑methylphenyl)‑1H‑pyrazole‑3,4‑dicarboxylate (III) reveal that both form cyclic centrosymmetric dimers via C—H···O hydrogen bonds, a packing motif that governs solid‑state stability and dissolution behaviour. [1] Molecular modeling demonstrates that the n‑butyl chain at position 5 extends beyond the van der Waals envelope of the pyrazole core, sterically occluding the carbonyl oxygen atoms and preventing formation of the head‑to‑tail dimer observed in the 5‑H analogs. [1]

Crystal Engineering Solid‑State Chemistry Structure–Property Relationship

Synthetic Intermediate Versatility: 5‑Butyl Substitution Enables Regiospecific Elaboration at C‑3 and C‑4 Without Competing Side Reactions at C‑5

In pyrazole‑3,4‑dicarboxylates lacking a 5‑substituent, the C‑5 hydrogen is acidic and susceptible to deprotonation or electrophilic attack, which can complicate selective transformations at the ester‑bearing carbons. [1] The presence of the 5‑butyl group eliminates the C‑5 proton, thereby simplifying reaction outcomes during hydrolysis, amidation, or reduction of the 3‑ and 4‑ester moieties and reducing by‑product formation. [1]

Synthetic Chemistry Regioselectivity Pyrazole Functionalization

Antibacterial and Antifungal SAR: Evidence from Pyrazole-3,4-dicarboxylic Acid Derivatives Supports 5‑Substitution as a Key Potency Determinant

A systematic SAR study of pyrazole‑3‑carboxylic and pyrazole‑3,4‑dicarboxylic acid derivatives demonstrated that substitution at the 5‑position profoundly modulates in vitro antibacterial and antifungal potency, with certain analogs achieving MIC values ≤ 12.5 µg mL⁻¹ against Staphylococcus aureus and Candida albicans. [1] Although the specific 5‑butyl‑3,4‑dicarboxylate ester was not tested, the study conclusively establishes that the 5‑position substituent is a critical pharmacophoric element; ester‑protected 5‑alkyl derivatives serve as direct prodrug or precursor forms that can be hydrolyzed to the corresponding active carboxylic acids for biological evaluation. [1]

Antibacterial Antifungal Structure–Activity Relationship

Physicochemical Stability Advantage: The 5‑Butyl Substituent Eliminates C‑5 Tautomerism, Enhancing Chemical Uniformity in Solution

1‑Aryl‑1H‑pyrazoles that are unsubstituted at position 5 can undergo annular tautomerism involving the C‑5 proton, which may generate multiple species in solution and complicate NMR characterization, HPLC purity analysis, and biological reproducibility. [1] The 5‑butyl group irreversibly locks the tautomeric equilibrium, ensuring that the compound exists as a single, structurally defined entity under a wide range of conditions. This structural feature reduces batch‑to‑batch variability and facilitates rigorous analytical quality control. [1]

Tautomerism Chemical Stability Quality Control

Best‑Fit Application Scenarios for Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lipophilicity‑Driven Lead Optimization of Pyrazole-Based Antibacterial and Anti‑Inflammatory Agents

For SAR programmes targeting Gram‑positive pathogens or COX‑2 inhibition, where increased membrane permeability is desirable, the 5‑butyl derivative serves as a direct intermediate for generating the active dicarboxylic acid or amide. The ≈ +1.7 clogP increment relative to the 5‑H analog positions this compound in a higher lipophilicity chemical space suitable for hit‑to‑lead progression. [1][2]

Crystal Engineering and Solid‑State Formulation Laboratories

Research groups studying structure‑property relationships in pyrazole crystals can use the 5‑butyl compound to deliberately disrupt the centrosymmetric dimer motif observed in 5‑H analogs, generating new packing architectures with potentially advantageous dissolution or mechanical properties. Predicted non‑centrosymmetric packing also makes this compound a candidate for second‑harmonic generation (SHG) screening. [1]

Synthetic Methodology Development: Regioselective Derivatization of Pyrazole‑3,4‑dicarboxylates

The absence of a C‑5 proton simplifies synthetic routes requiring selective hydrolysis, amidation, or reduction of the 3‑ and 4‑ester groups, minimizing competing side reactions and simplifying purification. This makes the 5‑butyl derivative an optimal substrate for developing and validating regioselective transformations. [1]

Agricultural Chemistry: Intermediate for 5‑Butyl‑1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylic Acid‑Based Fungicides

Given the established antifungal activity of pyrazole‑3,4‑dicarboxylic acid derivatives, the 5‑butyl‑3,4‑dicarboxylate can be hydrolyzed to the corresponding diacid and evaluated as a scaffold for novel agrochemical fungicides, where the enhanced lipophilicity from the 5‑butyl chain may improve cuticular penetration in plant tissues. [2]

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